molecular formula C17H16N2O3S B10812554 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B10812554
M. Wt: 328.4 g/mol
InChI Key: HFBLBLSJZDGKCC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-296817 involves several steps, starting with the preparation of the core benzothiazole structure. The synthetic route typically includes:

Chemical Reactions Analysis

WAY-296817 undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: WAY-296817 can undergo nucleophilic substitution reactions, particularly at the methoxy and acetamide positions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

WAY-296817 has several scientific research applications:

Mechanism of Action

WAY-296817 exerts its effects by inhibiting casein kinase 1 delta (CK1δ). This inhibition disrupts the phosphorylation of key proteins involved in circadian rhythm regulation and inflammatory pathways. The molecular targets include proteins such as PER and CRY, which are crucial for maintaining the circadian clock .

Comparison with Similar Compounds

WAY-296817 is unique in its high specificity and potency as a CK1δ inhibitor. Similar compounds include:

WAY-296817 stands out due to its high purity and well-documented bioactivity, making it a preferred choice for research applications .

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C17H16N2O3S/c1-21-12-7-8-13-15(10-12)23-17(18-13)19-16(20)9-11-5-3-4-6-14(11)22-2/h3-8,10H,9H2,1-2H3,(H,18,19,20)

InChI Key

HFBLBLSJZDGKCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC=C3OC

Origin of Product

United States

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